Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-(3-Methoxyphenyl)acetaldehyde. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established chemical principles.
2-(3-Methoxyphenyl)acetaldehyde, a key aromatic aldehyde, serves as a versatile intermediate in synthetic organic chemistry. Its unique combination of a reactive aldehyde moiety and a methoxy-substituted phenyl ring makes it a valuable building block for complex molecular architectures.
Identifier and Property Summary
A consolidated summary of the essential physicochemical properties of 2-(3-Methoxyphenyl)acetaldehyde is presented below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 65292-99-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [2] |
| IUPAC Name | 2-(3-methoxyphenyl)acetaldehyde | [2] |
| Synonyms | (3-methoxyphenyl)acetaldehyde, 3-Methoxybenzeneacetaldehyde | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 249.4°C at 760 mmHg | [] |
| Density | 1.045 g/cm³ | [] |
| Purity (Typical) | ≥95% | [1] |
| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1][] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-(3-Methoxyphenyl)acetaldehyde is most reliably achieved through the controlled oxidation of its corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This precursor is commercially available, providing a straightforward entry point to the target aldehyde.[4] The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction with aldehydes. Mild, selective oxidizing agents are therefore required.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of 2-(3-Methoxyphenyl)acetaldehyde.
Detailed Experimental Protocol: Selective Oxidation
This protocol describes the synthesis using Pyridinium Chlorochromate (PCC), a reliable reagent for this transformation.
1. Reagent Preparation:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Causality Insight: Anhydrous conditions are critical to prevent the formation of hydrates and ensure the efficiency of the PCC oxidant. DCM is an ideal solvent due to its inertness and ease of removal.
2. Reaction Execution:
-
Dissolve 2-(3-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting alcohol spot (more polar) and the appearance of the product aldehyde spot (less polar) indicates reaction completion.
3. Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The resulting crude oil is then purified by flash column chromatography on silica gel.[5]
-
Expertise Insight: Aldehydes can be sensitive to acidic silica gel, leading to degradation. If issues arise, the silica gel can be pre-treated by washing with a solvent mixture containing 1-2% triethylamine to neutralize acidic sites.[5]
-
Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to yield the purified 2-(3-Methoxyphenyl)acetaldehyde as a liquid.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(3-Methoxyphenyl)acetaldehyde is dominated by the aldehyde functional group and the electron-rich aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.
Diagram of Key Reactions
Caption: Core reactivity pathways of 2-(3-Methoxyphenyl)acetaldehyde.
-
Oxidation: The aldehyde can be readily oxidized to 2-(3-methoxyphenyl)acetic acid using common oxidizing agents like potassium permanganate or hydrogen peroxide.[6]
-
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol, can be achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various nucleophilic additions and condensation reactions, including:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol Condensation: Self-condensation or crossed-condensation with other enolizable carbonyls.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, activating the aromatic ring towards substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.
Applications in Research and Drug Development
While direct biological applications are not extensively documented, the value of 2-(3-Methoxyphenyl)acetaldehyde lies in its role as a versatile chemical scaffold. Its structural motifs are present in numerous biologically active molecules.
-
Neuroscience Research: The isomeric compound, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (homovanillin), is a key metabolite in the dopamine degradation pathway.[7] This structural similarity suggests that 2-(3-Methoxyphenyl)acetaldehyde can be used as a starting material to synthesize analogs and probes for studying enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are implicated in neurodegenerative diseases.[7]
-
Scaffold for Heterocyclic Chemistry: Phenylacetaldehydes are common precursors for constructing nitrogen- and sulfur-containing heterocyclic rings (e.g., pyridines, thiazoles, imidazoles), which form the core of many pharmaceutical agents.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used as a fragment for screening against biological targets or as a starting point for building more potent ligands.
-
Antioxidant and Anti-inflammatory Agents: Phenolic and methoxy-phenyl structures are known for their potential to scavenge free radicals and modulate inflammatory pathways.[6][7] This compound provides a core structure for the synthesis of novel compounds to be tested for such activities.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~9.7 ppm (t, 1H): A characteristic triplet for the aldehydic proton, split by the adjacent methylene protons.
-
δ ~6.8-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
δ ~3.8 ppm (s, 3H): A sharp singlet for the methoxy group protons.
-
δ ~3.6 ppm (d, 2H): A doublet for the methylene (CH₂) protons adjacent to the aldehyde group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~200 ppm: Aldehyde carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~110-140 ppm: Four signals for the remaining aromatic carbons.
-
δ ~55 ppm: Methoxy carbon.
-
δ ~50 ppm: Methylene carbon.
-
-
IR (Infrared) Spectroscopy:
-
~2820 and 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet).
-
~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
-
~1600, 1585, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 150.
-
Key Fragmentation: Loss of the formyl radical (-CHO, 29 Da) to give a prominent peak at m/z = 121 (the stable tropylium-like cation).
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling this compound.
GHS Hazard Information [2]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to prevent oxidation and degradation.[1]
-
Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
References
-
SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
-
SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. Available at: [Link]
-
PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
PubChem. (3-Methoxyphenyl)acetaldehyde. Available at: [Link]
-
PubChem. 2-[(3-Phenoxyphenyl)methoxy]acetaldehyde. Available at: [Link]
-
PubChem. 2-(2-Methoxyphenyl)acetaldehyde. Available at: [Link]
-
The Royal Society of Chemistry. Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Available at: [Link]
-
PrepChem.com. Synthesis of p-methoxyphenylacetaldehyde. Available at: [Link]
-
PubChem. 3-Methoxyphenethyl alcohol. Available at: [Link]
-
Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
P. aeruginosa Metabolome Database. 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374). Available at: [Link]
-
FDA.gov. (2R)-2-HYDROXY-2-(4-HYDROXY-3-METHOXY-PHENYL)ACETALDEHYDE. Available at: [Link]
- Google Patents. US3816478A - Purification of a material containing aldehyde impurities.
-
Taros Discovery. Analytical Chemistry and Purification. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. Available at: [Link]
-
PubChem. 3-Methoxy-4-hydroxyphenylglycolaldehyde. Available at: [Link]
Sources
- 1. 2-(3-Methoxyphenyl)acetaldehyde | 65292-99-1 [sigmaaldrich.com]
- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenethyl alcohol - 2-(3-Methoxyphenyl)ethanol [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | 5703-24-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
